molecular formula C27H32ClNO2 B1683665 Triparanol CAS No. 78-41-1

Triparanol

Cat. No. B1683665
CAS RN: 78-41-1
M. Wt: 438 g/mol
InChI Key: SYHDSBBKRLVLFF-UHFFFAOYSA-N
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Description

Triparanol, also known as MER/29, is the first synthetic cholesterol-lowering drug . It was patented in 1959 and introduced in the United States in 1960 . Triparanol is a drug that was formerly used to inhibit the formation of cholesterol but was withdrawn from use due to its link to numerous toxic side effects .


Synthesis Analysis

Triparanol is a 3β-hydroxysterol-Δ24-reductase inhibitor and thus an inhibitor of cholesterol synthesis . It has been shown to inhibit proliferation and trigger apoptosis in several malignancies including leukemia, melanoma, chondrosarcoma, and cancer of lung, breast, liver, pancreas, or prostate .


Molecular Structure Analysis

The molecular formula of Triparanol is C27H32ClNO2 . It is a stilbenoid and was derived from chlorotrianisene (TACE), a nonsteroidal triphenylethylene estrogen . The nonsteroidal triphenylethanol antiestrogen ethamoxytriphetol (MER-25) is a derivative of Triparanol .


Chemical Reactions Analysis

Triparanol has been shown to trigger apoptosis in several malignancies . Similar to the apoptosis of nucleated cells, erythrocytes may enter eryptosis, the suicidal death characterized by cell shrinkage and cell membrane scrambling with phosphatidylserine translocation to the erythrocyte surface .


Physical And Chemical Properties Analysis

Triparanol is soluble in DMSO at 20 mg/ml and is also soluble in alcohol. It is slightly soluble in olive oil and is insoluble in water .

Scientific Research Applications

Inhibition of Cholesterol Formation in Brain Tissue
Triparanol has been identified as a potent inhibitor of cholesterol synthesis, particularly in the brain tissue of newborn mice. Its usage provides insights into myelin formation and structure, as it inhibits the reduction of cholesterol precursors, leading to the accumulation of desmosterol. This property has been explored for its potential applications in understanding nervous tissue development and disorders related to cholesterol biosynthesis (Scallen, Condie, & Schroepfer, 1962).

Inhibition of Growth in Tetrahymena
Research has shown that Triparanol, along with its citrate form, inhibits the growth and division of Tetrahymena pyriformis, a model organism. This inhibition can be countered by sterols and certain long-chain fatty acids, suggesting a specific blockade in the sterol synthesis pathway by Triparanol. This aspect of Triparanol's action aids in understanding its impact on cellular growth mechanisms and its potential therapeutic applications in conditions involving abnormal cell proliferation (Holz, Erwin, Rosenbaum, & Aaronson, 1962).

Cancer Therapeutic Potential
A significant application of Triparanol in scientific research involves its potential as a cancer therapeutic. Triparanol has demonstrated the capability to block proliferation and induce apoptosis in various human cancer cells, including lung, breast, liver, pancreatic, and prostate cancer cells. Its mechanism involves the inhibition of the Hedgehog signaling pathway, crucial for tumorigenesis. This research positions Triparanol as a promising candidate for the treatment of cancers with deregulated Hedgehog signaling (Bi et al., 2012).

Effect on Adrenocortical Function
Another area of Triparanol's application in scientific research is its impact on adrenocortical function. Since cholesterol is a precursor for steroid hormones, Triparanol's inhibition of cholesterol synthesis could potentially affect the production of adrenocortical hormones. Research has explored this aspect, contributing to our understanding of steroid hormone biosynthesis and the potential implications of cholesterol synthesis inhibitors on endocrine functions (Marks, Doiron, & Oyama, 1962).

Fungal Transformations
Triparanol has been studied for its interactions with fungal organisms, revealing its metabolic transformations in species like Lagenidium giganteum and Lagenidium callinectes. Identifying the metabolites produced by these transformations provides insights into the metabolic pathways affected by Triparanol and its potential environmental and therapeutic implications (Warner, Sovocool, & Domnas, 1982).

Safety And Hazards

Triparanol leads to eryptosis, the suicidal erythrocyte death characterized by cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane . It was withdrawn from the market in 1962 because of its association with the formation of irreversible cataracts .

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHDSBBKRLVLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046507
Record name Triparanol
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Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triparanol

CAS RN

78-41-1
Record name Triparanol
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Record name Triparanol [INN:BAN]
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Record name TRIPARANOL
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Record name Triparanol
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Record name Triparanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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